molecular formula C5H10Cl2O2Si B104955 2-(Carbomethoxy)ethylmethyldichlorosilane CAS No. 18163-42-3

2-(Carbomethoxy)ethylmethyldichlorosilane

Cat. No.: B104955
CAS No.: 18163-42-3
M. Wt: 201.12 g/mol
InChI Key: LWCNCHYFFPUDIH-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds and Their Significance in Contemporary Chemistry

Organosilicon compounds, characterized by carbon-silicon bonds, represent a versatile class of molecules that bridge the domains of organic and inorganic chemistry. fiveable.mewikipedia.org Their unique properties, which stem from the distinct characteristics of the silicon atom compared to carbon, have established them as indispensable in a multitude of scientific and commercial applications. cfsilicones.com Unlike their purely organic counterparts, organosilicon compounds often exhibit enhanced thermal stability, chemical resistance, flexibility, and hydrophobicity. fiveable.mecfsilicones.com

The significance of these compounds is evident in their widespread use. Silicones, a major subclass of organosilicon polymers with a silicon-oxygen backbone (siloxane), are fundamental materials in industries ranging from aerospace to consumer products. cfsilicones.com They are utilized as sealants, adhesives, lubricants, and coatings due to their durability and resistance to heat and moisture. fiveable.mewikipedia.orglibretexts.org In the biomedical field, the biocompatibility of certain silicones makes them suitable for medical devices and implants. fiveable.mecfsilicones.com Furthermore, functionalized silanes serve as crucial coupling agents, surface modifiers, and intermediates in organic synthesis, enabling the creation of advanced materials with tailored properties. cfsilicones.comnih.gov The Si-C bond is relatively strong and contributes to the high thermal stability of many of these compounds. libretexts.org

The Role of Chlorosilanes in Synthetic Methodologies

Chlorosilanes are a cornerstone of organosilicon chemistry, serving as primary precursors for the synthesis of a vast array of silicon-containing molecules. chemeurope.comelkem.com Their importance lies in the high reactivity of the silicon-chlorine (Si-Cl) bond, which is susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups onto the silicon atom. The most common and large-scale reaction of chlorosilanes is hydrolysis, the reaction with water. wikipedia.org This reaction replaces the chlorine atom with a hydroxyl group (-OH), forming a silanol (B1196071). chemeurope.com These silanols are often unstable and readily condense with each other to form stable silicon-oxygen-silicon (Si-O-Si) linkages, which are the basis of silicone polymers. nih.govchemeurope.com

The number of chlorine atoms on the silicon center dictates the structure of the resulting polymer. For example:

Monofunctional chlorosilanes (e.g., trimethylsilyl (B98337) chloride) have one chlorine atom and are used as chain terminators to control the molecular weight of silicone polymers. chemeurope.comwikipedia.org

Difunctional chlorosilanes (e.g., dimethyldichlorosilane) possess two chlorine atoms and are used to build linear polymer chains. chemeurope.comwikipedia.org

Trifunctional chlorosilanes (e.g., methyltrichlorosilane) have three chlorine atoms and act as cross-linking agents to create branched or network polymer structures. chemeurope.comwikipedia.org

Beyond polymerization, chlorosilanes are widely used in organic synthesis as silylating agents to protect sensitive functional groups like alcohols, amines, and carboxylic acids. encyclopedia.pubthermofishersci.in Their utility as building blocks, surface modifiers, and cross-linkers makes them indispensable in chemical manufacturing processes. entegris.com

Specific Contextualization of Dichlorosilanes within Organosilicon Research

Within the broader class of chlorosilanes, dichlorosilanes (R₂SiCl₂) hold a position of particular importance, especially in polymer science. As difunctional monomers, they are the primary building blocks for linear polysiloxanes, commonly known as silicones. wikipedia.orgwikipedia.org The hydrolysis of a dichlorosilane (B8785471), such as dimethyldichlorosilane, with water leads to the formation of long chains and rings with a repeating [-Si(R)₂-O-] unit. wikipedia.orgwikipedia.org This reaction is the industrial foundation for producing the vast majority of silicone oils, elastomers (rubbers), and resins. elkem.comwikipedia.org

The versatility of dichlorosilanes allows for the synthesis of polymers with a wide range of properties. By varying the organic substituents (R groups) attached to the silicon atom, chemists can fine-tune the characteristics of the resulting polysiloxane, such as its viscosity, flexibility, and thermal stability. For instance, using dichlorodimethylsilane (B41323) yields polydimethylsiloxane (B3030410) (PDMS), a widely used silicone rubber known for its flexibility and heat resistance. chemeurope.comwikipedia.org

Research involving dichlorosilanes is not limited to polymerization. These compounds are also key reagents in the synthesis of cyclic silanes (cyclo-(R₂Si)n) and polysilanes, which have a silicon-silicon backbone and exhibit interesting electronic and photophysical properties. libretexts.orgwikipedia.org Furthermore, functionalized dichlorosilanes, which contain additional reactive groups in their organic side chains, are critical for creating advanced materials, hybrid organic-inorganic composites, and for surface modification applications. chemicalbook.com

Research Significance of 2-(Carbomethoxy)ethylmethyldichlorosilane as a Bifunctional Monomer and Reagent

This compound stands out as a significant compound in organosilicon research due to its distinct bifunctional nature. mdpi.comspast.org It possesses two different types of reactive sites within one molecule:

A dichlorosilyl group (-Si(CH₃)Cl₂), which is highly reactive towards hydrolysis and condensation, typical of chlorosilanes. gelest.com

A carbomethoxy group (-COOCH₃), an ester functionality that can participate in a range of organic reactions.

This dual functionality makes it a valuable hybrid building block. The synthesis of this compound is typically achieved through the hydrosilylation of methyl acrylate (B77674) with methyldichlorosilane (B44661), a reaction that adds the Si-H bond across the C=C double bond of the acrylate. researchgate.netmdpi.com

As a bifunctional monomer , the dichlorosilyl group can be hydrolyzed to form siloxane polymers. The presence of the carbomethoxyethyl side chain imparts unique characteristics to the resulting polymer, such as altered polarity, solubility, and adhesion properties compared to standard silicones like PDMS. These ester-functionalized polysiloxanes can be used to create specialized coatings, adhesives, and composite materials. researchgate.net

As a bifunctional reagent , it serves as a versatile tool for surface modification and the synthesis of complex molecules. researcher.life The dichlorosilyl end can be used to covalently anchor the molecule to inorganic surfaces rich in hydroxyl groups, such as glass, silica (B1680970), or metal oxides. researchgate.net Once anchored, the exposed carbomethoxy group is available for further chemical transformation. For example, it can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with amines to form amides, thereby introducing a new layer of chemical functionality to the surface. This capability is crucial for applications in chromatography, biosensors, and the development of hybrid organic-inorganic materials. gelest.com

The physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₁₀Cl₂O₂Si uni.luchemicalbook.com
Molecular Weight201.12 g/mol chemicalbook.com
Boiling Point98-99 °C at 25 mmHg gelest.com
Density1.187 g/mL gelest.com
Refractive Index1.4439 at 20 °C chemicalbook.com
Flash Point52 °C gelest.comchemicalbook.com
Hydrolytic SensitivityReacts rapidly with water and moisture gelest.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[dichloro(methyl)silyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2Si/c1-9-5(8)3-4-10(2,6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCNCHYFFPUDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939457
Record name Methyl 3-[dichloro(methyl)silyl]propanoate
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Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18163-34-3
Record name Methyl 3-(dichloromethylsilyl)propanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-[dichloro(methyl)silyl]propanoate
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Synthetic Methodologies for 2 Carbomethoxy Ethylmethyldichlorosilane

Established Synthetic Pathways to Functionalized Dichlorosilanes

The creation of functionalized dichlorosilanes, such as 2-(Carbomethoxy)ethylmethyldichlorosilane, relies on fundamental reactions in organosilicon chemistry that enable the formation of stable silicon-carbon bonds. wikipedia.org Two of the most prominent methods are hydrosilylation and Grignard reactions.

Hydrosilylation is a powerful and widely utilized method for creating silicon-carbon bonds. wikipedia.org The process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond in an alkene or alkyne, respectively. wikipedia.orgnih.gov This reaction is a cornerstone in the production of a vast array of organosilicon compounds. nih.gov

The reaction requires a catalyst, most commonly complexes of platinum group metals, such as hexachloroplatinic acid (Speier's catalyst) or platinum-cyclovinylmethylsiloxane complexes. core.ac.uk Rhodium and cobalt catalysts are also employed, particularly for specific substrates. nih.govcore.ac.uk Hydrosilylation of alkenes with dichlorosilane (B8785471) (H2SiCl2) or its derivatives like methyldichlorosilane (B44661) (CH3HSiCl2) is an efficient route to symmetrically and unsymmetrically substituted diorganodichlorosilanes. core.ac.uk The addition typically follows an anti-Markovnikov pattern, where the silicon atom attaches to the less substituted carbon of the double bond. core.ac.uk

However, the reaction can be impeded by side reactions when using functionally substituted alkenes, especially those that are electron-deficient. core.ac.uk Despite these challenges, hydrosilylation remains a primary industrial method for producing key intermediates for silane (B1218182) coupling agents and silicones. nih.gov

Table 1: Comparison of Catalysts in Hydrosilylation Reactions

Catalyst TypeCommon ExamplesTypical SubstratesKey Advantages
Platinum-Based Speier's Catalyst (H₂PtCl₆), Karstedt's CatalystAlkenes, AlkynesHigh efficiency, widely applicable nih.govcore.ac.uk
Rhodium-Based [RhCl(dppbzF)]₂Functionalized Alkenes (e.g., Allyl Chloride)High selectivity, improved functional group tolerance nih.gov
Cobalt-Based Octacarbonyldicobalt (Co₂(CO)₈)Electron-Deficient AlkenesUseful for specific challenging substrates core.ac.uk

The Grignard reaction was one of the first methods used to create silicon-carbon bonds and laid the groundwork for modern organosilane chemistry. gelest.com This reaction involves an organomagnesium halide (Grignard reagent, R-MgX) acting as a carbon-based nucleophile that attacks an electrophilic silicon center, such as that in a chlorosilane. masterorganicchemistry.com

For the synthesis of dichlorosilanes, a Grignard reagent can displace one or more chloride atoms from a silicon halide like silicon tetrachloride (SiCl₄) or trichlorosilane (B8805176) (HSiCl₃). gelest.com The reaction is versatile, allowing for the introduction of a wide variety of alkyl and aryl groups onto the silicon atom. wikipedia.orggelest.com

The choice of solvent is critical, with diethyl ether and tetrahydrofuran (B95107) (THF) being the most common, as they solvate the magnesium center and facilitate reagent formation. gelest.com While highly effective, the use of Grignard chemistry in large-scale industrial processes for many basic organosilanes has been largely supplanted by more direct and selective methods like hydrosilylation. gelest.com However, it remains an indispensable tool in laboratory-scale synthesis and for creating specific, complex organosilicon structures that are not easily accessible through other means. gelest.commasterorganicchemistry.com The reaction of Grignard reagents with alkoxysilanes also produces alkoxymagnesium halides as by-products, which can influence the reaction kinetics. researchgate.net

Targeted Synthesis of this compound

The specific structure of this compound points towards a targeted synthetic approach, most logically the hydrosilylation of an appropriate ester with a corresponding silane.

The most direct and industrially favored method for synthesizing this compound is the platinum-catalyzed hydrosilylation of methyl acrylate (B77674) with methyldichlorosilane.

Reaction Scheme: CH₃HSiCl₂ + CH₂=CHCOOCH₃ → (CH₃)Cl₂SiCH₂CH₂COOCH₃

In this reaction, the Si-H bond of methyldichlorosilane adds across the C=C double bond of methyl acrylate. This process is analogous to the synthesis of the related compound 2-(Carbomethoxy)ethyltrichlorosilane (also known as methyl (3-trichlorosilyl)propionate), which is formed from the hydrosilylation of methyl acrylate with trichlorosilane. gelest.com The reaction with 2-phenylpropene and dichloromethylsilane (B8780727) proceeds similarly, yielding dichloromethyl(2-phenylpropyl)silane, demonstrating the general applicability of this method. researchgate.net The presence of the ester group makes methyl acrylate an electron-deficient alkene, which can present challenges, but with the correct catalyst and conditions, high yields can be achieved. core.ac.uk

As a bifunctional molecule, this compound serves as a versatile precursor for more complex organosilicon compounds.

Formation of Silicones and Siloxanes: The two chlorine atoms are readily hydrolyzable. Reaction with water or alcohols leads to the formation of silanols, which then condense to form polysiloxanes. The resulting polymer would have a silicone backbone with pendant 2-(carbomethoxy)ethyl groups, imparting specific properties like polarity and reactivity to the material.

Coupling Agents and Surface Modification: Functionalized silanes are widely used as coupling agents to promote adhesion between organic polymers and inorganic substrates. gelest.com This molecule can be used to modify surfaces like glass or metal oxides. The dichlorosilyl group can react with surface hydroxyls to form a covalent bond, while the ester group provides a handle for further organic reactions or to alter surface properties like hydrophilicity. gelest.com

Chemical Intermediate: The ester group can be transformed via standard organic reactions. For example, it can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with amines to form amides. This allows for the synthesis of a diverse range of organosilicon compounds with tailored functionalities.

Considerations for Reaction Conditions and Environmental Control in Synthesis

The synthesis of organosilicon compounds requires careful control over reaction parameters and an awareness of the environmental implications. nih.gov

For hydrosilylation reactions, all glassware should be thoroughly dried, and the reaction is typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of moisture-sensitive chlorosilanes. orgsyn.org The reaction temperature can vary depending on the catalyst and substrates but is often elevated to ensure a reasonable reaction rate. orgsyn.org Progress can be monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). orgsyn.org

Chemical Reactivity and Transformation Pathways of 2 Carbomethoxy Ethylmethyldichlorosilane

Hydrolytic Reactivity of the Dichlorosilyl Moiety

The hydrolysis of dichlorosilanes, such as the one in the title compound, can lead to the formation of various products, including linear and cyclic polysiloxanes, depending on the reaction conditions. The initial hydrolysis step is crucial as it generates the reactive silanol (B1196071) monomers that subsequently participate in condensation reactions.

Mechanisms of Silane (B1218182) Hydrolysis

The hydrolysis of chlorosilanes proceeds through nucleophilic substitution at the silicon center. The specific mechanism is influenced by the reaction conditions, particularly the pH. Generally, the reaction can follow pathways analogous to the SN1 or SN2 mechanisms observed in carbon chemistry.

Acid-Catalyzed (SN2-like) Mechanism: Under acidic conditions, the reaction is favored to proceed via an SN2-like mechanism. This pathway involves the protonation of a substituent on the silicon atom, followed by the attack of a nucleophile (water). However, for chlorosilanes, the mechanism often involves the direct attack of water on the silicon atom. Computational studies on chlorosilanes show that water molecules can form clusters that facilitate the reaction, lowering the activation energy barrier compared to a single water molecule. The reaction can proceed through transition states that lead to either retention or inversion of configuration at the silicon center, with the inversion pathway often being slightly more favored.

Base-Catalyzed (SN1-like) Mechanism: In basic conditions, the hydrolysis is favored to follow an SN1-like mechanism. This involves the formation of a pentacoordinate silicon intermediate.

Influence of Protic Solvents on Reactivity

Protic solvents, such as water and alcohols, play a significant role in the hydrolysis of chlorosilanes. Their influence extends beyond simply acting as a reactant.

Solvation and Stabilization: Protic solvents can form hydrogen bonds with the silanol groups (Si-OH) that are formed during hydrolysis. This hydrogen bonding helps to stabilize the silanol intermediates and keep them dispersed in the solution, which can prevent their rapid and uncontrolled condensation.

Enhanced Electrophilicity: In acidic conditions, protic solvents can enhance the electrophilic nature of the silicon atom. By solvating the leaving group (chloride ion) and potentially protonating the silanol intermediates, they facilitate the nucleophilic attack by water.

Catalysis: Polar protic solvents can catalyze the condensation of the resulting silanol groups, promoting the formation of siloxane bonds (Si-O-Si).

The choice of solvent is a critical parameter for controlling the rate of hydrolysis and the subsequent condensation reactions. The use of a mixed aprotic-protic solvent system can accelerate the hydrolysis reaction while maintaining the colloidal stability of the resulting silica (B1680970) particles.

Table 1: Influence of Solvent Type on Silane Hydrolysis and Condensation
Solvent TypeEffect on HydrolysisEffect on CondensationMechanism of Influence
Polar Protic (e.g., Ethanol, Water)Generally enhances rate, especially under acidic conditions.Can catalyze condensation by enhancing silicon's electrophilicity.Forms hydrogen bonds with silanols, stabilizes intermediates, makes hydronium ions more electrophilic.
Polar Aprotic (e.g., DMSO, DMF)Facilitates SN2-based hydrolysis.Can hinder or promote depending on pH and ability to form hydrogen bonds with silanols.Solvates cations, leaving the nucleophile more reactive.

Nucleophilic Substitution Reactions at the Silicon Center

The silicon center in 2-(Carbomethoxy)ethylmethyldichlorosilane is electrophilic due to the high electronegativity of the two chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles beyond water. These reactions involve the displacement of the chloride ions, which are good leaving groups.

Common nucleophiles that can react at the silicon center include:

Alcohols (ROH): Reaction with alcohols (alcoholysis) yields alkoxysilanes, displacing one or both chlorine atoms with alkoxy (-OR) groups. For example, reaction with methanol (B129727) would produce 2-(Carbomethoxy)ethylmethyldimethoxysilane. This is a common method for converting highly reactive chlorosilanes into less reactive, more manageable alkoxysilane derivatives.

Amines (RNH2, R2NH): Amines can react to form silylamines, with the displacement of HCl, which is typically neutralized by using an excess of the amine or a non-nucleophilic base.

Organometallic Reagents (e.g., Grignard reagents, R-MgX): These strong nucleophiles can form new silicon-carbon bonds, allowing for the introduction of additional organic substituents.

These substitution reactions are fundamental for modifying the properties of the silane and incorporating it into different chemical structures. The reactivity follows the general principles of nucleophilic substitution, where the strength of the nucleophile and the stability of the leaving group are key factors.

Reactions Involving the Carbomethoxy Functionality

The carbomethoxy group (-COOCH3) is an ester functionality that exhibits its own characteristic reactivity, independent of the silyl (B83357) moiety. The primary reactions involving this group are:

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, yielding methyl(2-carboxyethyl)dichlorosilane (in the absence of water to hydrolyze the Si-Cl bonds) or its fully hydrolyzed silanetriol equivalent.

Transesterification: In the presence of an alcohol and a catalyst, the methyl group of the ester can be exchanged with a different alkyl group from the alcohol.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide.

These transformations of the carbomethoxy group allow for further functionalization of the molecule, enabling it to be incorporated into different polymer structures, such as polyamides or polyesters, through its organic functional group.

Condensation Reactions in Polymeric Systems

Following the initial hydrolysis of the dichlorosilyl moiety to a silanediol (B1258837), condensation reactions occur. This process, also known as polycondensation, involves the reaction between two silanol (Si-OH) groups to form a siloxane bond (Si-O-Si) and a molecule of water. Alternatively, a silanol group can react with a remaining Si-Cl group to form a siloxane bond and HCl.

This step-growth polymerization process is the foundation for the formation of polysiloxanes. The bifunctional nature of the hydrolyzed monomer (two silanol groups) allows for the formation of linear polymer chains.

n [HO-Si(CH₃)(CH₂CH₂COOCH₃)-OH] → [-O-Si(CH₃)(CH₂CH₂COOCH₃)-]n + n H₂O

The conditions of the hydrolysis and condensation (e.g., pH, temperature, solvent, and concentration) significantly affect the structure and molecular weight of the resulting polymer. The process can lead to the formation of linear chains, cyclic oligomers, or cross-linked networks if trifunctional silanes are also present. This reactivity is central to the use of such silanes in creating silicone polymers and surface coatings.

Functional Group Transformations and Derivatization

This compound can undergo various functional group transformations to yield a range of derivatives. These transformations can target either the dichlorosilyl group or the carbomethoxy group, making it a versatile precursor.

Transformations at the Silicon Center:

Alkoxylation: As mentioned in section 3.2, the reaction with alcohols converts the highly reactive chlorosilane into a more stable but still reactive alkoxysilane. This is a common first step in many applications, such as sol-gel processes.

Hydrosilylation (Reduction): Although less common for chlorosilanes, the Si-Cl bond can be reduced to a Si-H bond under specific conditions.

Transformations of the Carbomethoxy Group:

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, yielding a molecule with both a silyl group and a primary hydroxyl group on the organic substituent.

Saponification: Hydrolysis of

Advanced Applications of 2 Carbomethoxy Ethylmethyldichlorosilane in Materials Science and Chemical Synthesis

Application in Surface Modification Technologies

2-(Carbomethoxy)ethylmethyldichlorosilane is a bifunctional organosilane that finds significant utility in the modification of various surfaces. Its molecular structure, featuring a reactive methyldichlorosilyl group and a carbomethoxy functional group, allows it to act as a versatile coupling agent and surface modifier. The dichlorosilyl moiety can readily hydrolyze in the presence of moisture to form silanols, which then condense with hydroxyl groups present on the surfaces of many materials, such as glass, silica (B1680970), and metal oxides, forming stable covalent bonds. The carbomethoxyethyl group, extending away from the surface, can then impart specific properties to the substrate. An analogous compound, 2-(Carbomethoxy)ethyltrichlorosilane, is noted for its use in a variety of surface modification applications, including water repellents, anti-stiction coatings, mineral surface treatments, and as a component in fillers for composites. gelest.com

Creation of Surface Coatings with Tuned Properties

The ability to tailor surface properties is a cornerstone of advanced materials science. Organosilanes, such as this compound, are instrumental in creating thin films and coatings that can dramatically alter the interaction of a surface with its environment. These coatings are typically applied via vapor or liquid phase deposition, where the silane (B1218182) molecules self-assemble on the substrate to form a durable, functional layer.

The engineering of hydrophobic surfaces is of great interest for applications ranging from self-cleaning coatings to moisture-resistant electronics. Silane-based treatments are a common method to achieve water repellency on various substrates. google.comgoogle.com The mechanism involves the chemical grafting of non-polar organic groups onto a surface, which lowers the surface energy and increases the water contact angle.

Table 1: Comparison of Silanes Used in Hydrophobic Coatings This table presents a comparative view of different silanes and their performance in creating water-repellent surfaces. Data for this compound is inferred based on analogous compounds.

Silane CompoundFunctional GroupTypical Water Contact AngleKey Features
Octadecyltrichlorosilane (OTS)Alkyl chain>110°Forms well-ordered self-assembled monolayers (SAMs), highly hydrophobic.
Dichlorodimethylsilane (B41323) (DDMS)Methyl groups~103°Thermally stable, effective in reducing stiction. researchgate.net
2-(Carbomethoxy)ethyltrichlorosilaneCarbomethoxyethylApplication dependentBalances hydrophobicity with other functional properties. gelest.com

In microelectromechanical systems (MEMS) and other micro-scale devices, stiction—the adhesion of surfaces due to capillary forces, van der Waals forces, or chemical bonding—is a major failure mechanism. Anti-stiction coatings are crucial for ensuring the reliability and longevity of these devices. Chlorosilane-based monolayers are widely used for this purpose due to their ability to form low-surface-energy coatings. researchgate.net

For instance, dichlorodimethylsilane (DDMS) has been studied as an effective anti-stiction monolayer. researchgate.net It reduces surface energy and prevents the adhesion of micro-components. The application of 2-(Carbomethoxy)ethyltrichlorosilane in anti-stiction coatings suggests that this compound could function similarly. gelest.com The formation of a covalent bond with the substrate ensures the durability of the coating, while the organic layer reduces the intermolecular forces that lead to stiction.

2-(Carbomethoxy)ethyltrichlorosilane is also used in the formulation of dielectric and optical coatings. gelest.com This suggests a potential role for this compound in these applications as well. Dielectric coatings are electrically insulating layers used in a variety of electronic components, such as capacitors and transistors. The properties of these coatings, including their dielectric constant and breakdown voltage, can be tuned by the choice of precursor materials.

In optical applications, thin films of controlled thickness and refractive index are used to create anti-reflection coatings, high-reflectivity mirrors, and optical filters. The incorporation of organosilanes can modify the refractive index and improve the mechanical and environmental stability of these coatings. The carbomethoxy group in this compound could potentially influence the refractive index and surface energy of the resulting film, allowing for the fine-tuning of its optical properties.

Modification of Particulate Materials

In paints, inks, and cosmetics, pigments need to be finely and stably dispersed in a liquid medium to achieve the desired color strength, gloss, and consistency. researchgate.netgoogle.com Agglomeration of pigment particles can lead to poor performance and aesthetic defects. Surface treatment of pigments with coupling agents like organosilanes can significantly improve their dispersion.

The use of 2-(Carbomethoxy)ethyltrichlorosilane as a pigment dispersant highlights the potential of its methyldichloro- analog in this area. gelest.com The silane can be adsorbed or chemically bonded to the pigment surface. The organic functional group then provides better compatibility with the surrounding solvent or polymer matrix, preventing the particles from clumping together. In the case of this compound, the carbomethoxy group can offer improved interaction with polar or moderately polar systems, leading to enhanced wetting and stabilization of the pigment dispersion.

Filler for Composites

The bifunctional nature of the silane molecule is key to its effectiveness. The dichlorosilyl group can react with hydroxyl groups present on the surface of inorganic fillers like silica, glass, or metal oxides. nih.govresearchgate.net This reaction forms stable covalent oxane bonds (Si-O-Filler), effectively grafting the silane onto the filler surface. nih.govresearchgate.net The other end of the molecule, the 2-(carbomethoxy)ethyl group, is an organic functionality that can interact with the polymer matrix. This interaction can be through entanglement, hydrogen bonding, or by further chemical reaction, leading to a robust and durable interface.

By treating fillers with silanes, several properties of the resulting composite material are significantly improved. The enhanced adhesion at the filler-matrix interface allows for more efficient stress transfer from the flexible polymer to the rigid filler, which reinforces the composite and improves mechanical properties like flexural strength. ohi-s.comnih.gov Furthermore, the surface modification improves the dispersion of the filler particles within the polymer matrix, preventing agglomeration and leading to a more homogenous material. gantrade.com This improved dispersion and interfacial bonding also help to reduce the hydrolytic degradation of the composite, enhancing its durability and service life. ohi-s.com The choice and concentration of the silane coupling agent are critical factors that influence the final properties of the nanostructured composite. ohi-s.com

Table 1: Effect of Silane Coupling Agents on Composite Properties
PropertyUn-treated Filler CompositeSilane-Treated Filler CompositeReference
Interfacial Adhesion Poor (Physical interaction only)Strong (Covalent bonding) ohi-s.com
Filler Dispersion Prone to agglomerationHomogeneous dispersion gantrade.com
Mechanical Strength LowerSignificantly Increased nih.gov
Moisture Resistance Susceptible to hydrolytic degradationReduced hydrolytic degradation ohi-s.com
Stress Transfer InefficientEfficient ohi-s.com

Formation of Self-Assembled Monolayers (SAMs)

This compound is a suitable precursor for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers with a native oxide layer (SiO₂), glass, and other metal oxides. rsc.org The formation of SAMs is a spontaneous process where the silane molecules organize into a highly ordered, one-molecule-thick layer on the substrate. rsc.orgrsc.org The reactive dichlorosilyl headgroup readily reacts with the surface silanol (B1196071) (Si-OH) groups, leading to the formation of strong, covalent Si-O-Si bonds that anchor the molecules to the surface. rsc.orgresearchgate.net This covalent attachment provides high chemical and physical stability to the monolayer. rsc.org

The quality and structure of the resulting SAM are influenced by several factors, including the chain length of the alkyl group, the preparation temperature, the solvent used, and the amount of water present during deposition. researchgate.net The alkyl chains of the silane molecules, driven by van der Waals interactions, pack closely together, creating a dense and ordered film. researchgate.net

The terminal group of the SAM—in this case, the carbomethoxy group (–COOCH₃)—dictates the surface properties of the material. rsc.org A surface terminated with these ester groups will have specific characteristics regarding wettability, adhesion, and chemical reactivity. nih.gov For instance, these ester-terminated surfaces can be further modified. Through a simple hydrolysis reaction, the ester functionality can be converted into a carboxylic acid (–COOH) group. researchgate.netnih.gov This conversion dramatically alters the surface properties, making it more hydrophilic and sensitive to the pH of the surrounding environment. researchgate.net Such functionalized surfaces are valuable in a range of applications, from creating templates for nanoparticle fabrication to developing platforms for cell adhesion studies and biosensors. researchgate.netnih.gov

Role as a Molecular Bridging Agent between Organic and Inorganic Materials

The fundamental application of organofunctional silanes like this compound is to act as a molecular bridge, or adhesion promoter, to chemically link dissimilar materials, specifically organic polymers and inorganic substrates. sinosil.comgarzantispecialties.comadhesivesmag.com These molecules are bifunctional, meaning they have two different types of reactive groups, allowing them to form stable bonds with both material phases. nih.govresearchgate.net

The inorganic-reactive part of the molecule is the dichlorosilyl group. In the presence of surface moisture or hydroxyl groups on an inorganic substrate (like glass, metals, or silica), the chloro groups hydrolyze to form reactive silanol (Si-OH) groups. garzantispecialties.comadhesivesmag.com These silanols then condense with the hydroxyl groups on the substrate surface, forming durable covalent oxane bonds (Substrate-O-Si). garzantispecialties.com They can also self-condense with other silanol molecules to form a stable, cross-linked siloxane network (Si-O-Si) at the interface. garzantispecialties.comadhesivesmag.com

Table 2: Mechanism of a Silane Molecular Bridge
StepSilane Group InvolvedReacts WithBond FormedResultReference
1. Hydrolysis Dichlorosilyl (-SiCl₂)Water (H₂O)Silanol (-Si(OH)₂)Activation of the silane garzantispecialties.com
2. Condensation Silanol (-Si(OH)₂)Inorganic Surface (-OH)Covalent Oxane Bond (Substrate-O-Si)Anchoring to inorganic material adhesivesmag.com
3. Interfacial Interaction Carbomethoxyethyl (-CH₂CH₂COOCH₃)Organic Polymer MatrixCovalent/Ionic Bonds, H-BondingCoupling to organic material nih.gov

Utilization in Hybrid Material Development

This compound is a valuable precursor in the development of advanced organic-inorganic hybrid materials. nih.gov These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability) at a molecular level. nih.gov The silane's dual functionality is key to forming these integrated systems, most notably through the sol-gel process. researchgate.net

Sol-Gel Synthesis of Organically Modified Silicas

The sol-gel process is a versatile, low-temperature method for synthesizing glassy and ceramic materials. researchgate.net When an organofunctional silane like this compound is used in this process, often in combination with other silica precursors like tetraethylorthosilicate (TEOS), it results in the formation of an organically modified silica (ORMOSIL). nih.gov

The synthesis involves two main reactions:

Hydrolysis: The reactive chloro groups on the silicon atom react with water to form silanol groups (-Si-OH).

Condensation: These silanol groups then react with each other (or with hydrolyzed TEOS) to form a network of stable siloxane bonds (-Si-O-Si-).

As this network grows, the solution (the "sol") increases in viscosity and eventually forms a rigid, porous structure known as a gel. Because the 2-(carbomethoxy)ethyl group does not participate in the hydrolysis and condensation reactions, it becomes an integral part of the final silica network, imparting organic character to the inorganic material. researchgate.net This allows for precise tuning of the material's properties, such as surface polarity, porosity, and mechanical behavior.

A significant application of these ORMOSILs is in the creation of materials with ion-exchange capabilities. silicycle.com The carbomethoxy (ester) groups incorporated into the silica gel can be chemically converted into carboxylic acid groups through acid or base-catalyzed hydrolysis. researchgate.netresearchgate.net This post-synthesis modification transforms the neutral, organically modified gel into a solid acidic material.

The resulting carboxylic acid-functionalized silica gel acts as a weak cation exchanger (WCX). silicycle.comsilicycle.com The acidic protons of the -COOH groups are mobile and can be exchanged for other positive ions (cations). This property is the basis for ion-exchange membranes, which are designed to selectively transport certain ions while blocking others. The porous, rigid structure of the sol-gel derived silica provides a robust framework for these acidic functional groups, ensuring good dimensional and thermal stability for the membrane. mdpi.com

The acid-functionalized hybrid materials are promising candidates for use as proton exchange membranes (PEMs) in fuel cells, particularly direct methanol (B129727) fuel cells (DMFCs). researchgate.netsc.edu A PEM is the core component of a fuel cell, responsible for conducting protons from the anode to the cathode while preventing the passage of fuel (like hydrogen or methanol) and electrons. researchgate.netoaepublish.com

For a material to function as a PEM, it must have a high density of acid groups to facilitate proton transport. researchgate.net In the carboxylic acid-functionalized silica, the -COOH groups serve as proton-donating sites. researchgate.net Protons can "hop" between adjacent acid sites within the hydrated porous network of the silica gel, resulting in proton conductivity. nih.gov While conventional polymer-based membranes like Nafion often suffer from issues like fuel crossover and poor performance at low humidity or high temperatures, sol-gel derived inorganic-organic hybrid membranes offer potential advantages. sc.edunih.gov Their rigid silica framework can reduce methanol permeability, and the incorporated functional groups can be tailored to optimize proton conductivity under various operating conditions. sc.edu

Table 3: Properties of Functionalized Sol-Gel Materials for Fuel Cell Applications
MaterialFunctional GroupKey PropertyAdvantage in Fuel CellsReference
Nafion® (benchmark)Sulfonic Acid (-SO₃H)High Proton Conductivity (hydrated)Established performance standard researchgate.net
Sulfonic Acid-Functionalized Silica GelSulfonic Acid (-SO₃H)High Proton Conductivity, Low Methanol PermeabilityReduced fuel crossover, potential for high-temp operation sc.edu
Carboxylic Acid-Functionalized Silica GelCarboxylic Acid (-COOH)Proton Donor Sites, Structural RigidityTunable properties, good dimensional stability silicycle.comresearchgate.net

Role in Chromatographic Stationary Phase Development

Organoalkoxy- and organochlorosilanes are fundamental reagents for the creation of bonded stationary phases in high-performance liquid chromatography (HPLC). By covalently attaching these silanes to a support material, typically silica, the surface properties of the support can be precisely engineered. This compound is particularly useful in this context as it allows for the introduction of a polar, functionalizable side chain, enabling a range of advanced chromatographic applications.

The 2-(carbomethoxy)ethyl group on the silane provides a latent acidic functionality. While the ester group itself is not strongly acidic, it can be readily converted to a carboxylic acid group via hydrolysis. This conversion can be performed either on the silane molecule before immobilization or, more commonly, on the silica surface after the silane has been covalently bonded.

The resulting carboxyethyl groups on the stationary phase surface act as acidic sites. This imparts a cation-exchange character to the material, making it suitable for mixed-mode chromatography. In this capacity, the stationary phase can interact with analytes through multiple mechanisms, including:

Hydrophobic interactions: Provided by the siloxane backbone and the ethyl chain.

Ion-exchange interactions: The negatively charged carboxylate groups (at appropriate pH) can retain and separate basic or cationic analytes.

This dual functionality is advantageous for separating complex mixtures of acidic, basic, and neutral compounds in a single chromatographic run.

Chiral stationary phases (CSPs) are essential for the separation of enantiomers, a critical task in the pharmaceutical industry. The efficacy of a CSP often relies on the stable immobilization of a chiral selector—a molecule capable of stereospecific interactions—onto a solid support. This compound serves as an ideal linker or tether for this purpose.

The ester functionality of the carbomethoxy group acts as a versatile chemical handle for attaching chiral selectors. This allows for a modular approach to CSP design, where the support, the linker, and the chiral selector can be independently chosen and optimized.

The primary mechanism for attaching this compound to inorganic supports like silica gel, titania, or alumina (B75360) involves the reaction of its dichlorosilyl group with surface hydroxyl groups (silanols in the case of silica). This is a robust and widely used surface modification technique.

The reaction proceeds via nucleophilic substitution, where the oxygen atom of a surface silanol group attacks the silicon atom of the silane. This process results in the formation of highly stable, covalent silicon-oxygen-silicon (siloxane) bonds, effectively anchoring the silane to the surface. Each molecule of the dichlorosilane (B8785471) can react with one or two surface hydroxyl groups, leading to a cross-linked and durable surface coating. The reaction releases hydrogen chloride as a byproduct.

Table 1: Key Steps in Silica Surface Modification

Step Reaction Description Reactants Products Bond Type Formed
1. Anchoring Reaction of the dichlorosilyl group with surface silanols. This compound, Silica Surface (-OH groups) Immobilized Silane, Hydrogen Chloride Covalent Siloxane (Si-O-Si)
2. Functionalization (Optional) Hydrolysis of the ester group to a carboxylic acid. Immobilized Silane (with ester), Water Immobilized Silane (with acid), Methanol Carboxylic Acid
3. Coupling (Optional) Amide bond formation to attach a chiral selector. Immobilized Silane (with acid), Amine-containing Chiral Selector Final Chiral Stationary Phase, Water Amide (CO-NH)

The linkage created by this compound serves as a "leash" or "bridge" that connects the chiral selector to the support material. The stability of this bridge is paramount for the longevity and performance of the chromatographic column.

The Anchor: The siloxane bonds (Si-O-Si) that connect the silane to the silica support are exceptionally stable, being resistant to a wide range of solvents and pH conditions typically used in reversed-phase and normal-phase chromatography.

The Leash: The –(CH₃)Si(CH₂CH₂COOCH₃)– moiety constitutes the leash itself. Its length and flexibility can influence the accessibility of the attached chiral selector to analyte molecules, thereby affecting chiral recognition and separation efficiency.

The Functional Linkage: For attaching a chiral selector, the terminal carbomethoxy group is typically converted to a more reactive functional group. A common strategy involves hydrolyzing the ester to a carboxylic acid, which is then coupled with an amine group on the chiral selector using standard peptide coupling reagents (e.g., carbodiimides). This forms a highly stable amide bond, completing the stable linkage from the support to the selector.

Immobilization of Chiral Selectors on Support Materials

Precursor in Polymerization Processes

Dichlorosilanes are fundamental monomers in the synthesis of silicones (polysiloxanes). The two chlorine atoms provide the necessary reactivity for polymerization, while the organic substituents on the silicon atom determine the properties of the final polymer.

This compound can be used as a monomer to synthesize functionalized silicone polymers. The polymerization process typically involves hydrolysis followed by condensation.

Hydrolysis: The dichlorosilane is reacted with water. The two chlorine atoms are replaced by hydroxyl (-OH) groups, forming a highly reactive intermediate, 2-(carbomethoxy)ethylmethylsilanediol.

Condensation: The silanediol (B1258837) intermediates are unstable and readily undergo polycondensation. The hydroxyl groups on adjacent monomers react with each other, eliminating a molecule of water to form a stable siloxane (Si-O-Si) bond. This process repeats to build the long polymer chain.

The resulting polymer is a poly[methyl(2-carbomethoxyethyl)siloxane]. Unlike the ubiquitous polydimethylsiloxane (B3030410) (PDMS), which has only non-polar methyl groups, this polymer possesses a polar, functional ester group on each repeating unit. This functionality imparts distinct properties to the material, such as altered solubility, increased surface energy, and the potential for further chemical modification or cross-linking through the ester group.

Table 2: Comparison of Silicone Monomers and Resulting Polymers

Feature Dimethyldichlorosilane This compound
Formula (CH₃)₂SiCl₂ CH₃(COOCH₃CH₂CH₂)SiCl₂
Pendant Groups Two Methyl (-CH₃) groups One Methyl (-CH₃) group, One 2-Carbomethoxyethyl (-CH₂CH₂COOCH₃) group
Resulting Polymer Polydimethylsiloxane (PDMS) Poly[methyl(2-carbomethoxyethyl)siloxane]
Polymer Repeating Unit -[Si(CH₃)₂-O]- -[Si(CH₃)(CH₂CH₂COOCH₃)-O]-
Nature of Pendant Groups Non-polar, Hydrophobic Mixed: Non-polar (Methyl) and Polar/Functional (Carbomethoxyethyl)
Potential Polymer Properties High thermal stability, Low surface tension, Chemical inertness, Hydrophobicity Modified polarity, Potential for cross-linking, Different solubility profile, Adhesion properties

Reagent in Organic Synthesis

This compound serves as a valuable bifunctional reagent in organic and organosilicon chemistry, primarily utilized as a monomer for the synthesis of functionalized polysiloxanes. Its reactivity is centered around the dichlorosilyl group, which is susceptible to nucleophilic substitution, most notably hydrolysis and alcoholysis. This reactivity allows for its incorporation into polymeric structures, introducing both a flexible siloxane backbone and pendant carbomethoxyethyl functional groups.

The primary application of this compound in synthesis is its use in polycondensation reactions. The process begins with the hydrolysis of the two chloro- substituents attached to the silicon atom. This reaction is typically carried out in a biphasic solvent system, for instance, involving an alkane, an alcohol, and a controlled amount of water. The hydrolysis of the dichlorosilane proceeds rapidly to form a highly reactive intermediate, 2-(carbomethoxy)ethylmethylsilanediol.

This silanediol intermediate is unstable and readily undergoes intermolecular condensation, eliminating water to form siloxane (Si-O-Si) linkages. The propagation of this condensation reaction leads to the formation of linear and/or cyclic polysiloxanes. The structure of the final polymer—whether predominantly linear chains or cyclic species—can be influenced by the reaction conditions, such as solvent composition, temperature, and the rate of addition of the silane monomer. The pendant 2-(carbomethoxy)ethyl groups are retained along the polysiloxane backbone, imparting specific functionalities to the resulting silicone polymer. These ester groups can be further modified in subsequent reactions if desired.

The synthesis of functionalized polysiloxanes via this method is crucial for creating materials with tailored properties. The carbomethoxyethyl groups enhance the polarity of the silicone and can serve as sites for further chemical modification, making these polymers useful as precursors for advanced materials, coatings, and specialty copolymers.

Below is a representative table detailing the role of this compound in the synthesis of functionalized polysiloxanes.

Reaction TypeReactantsKey IntermediatePrimary ProductSignificant Reaction Conditions
HydrolysisThis compound, Water2-(Carbomethoxy)ethylmethylsilanediolSilanol intermediatesBiphasic solvent system (e.g., alkane/alcohol/water); Controlled temperature (0-30°C)
Polycondensation2-(Carbomethoxy)ethylmethylsilanediol-Poly[methyl(2-carbomethoxyethyl)siloxane] and/or cyclic analoguesProceeds in situ following hydrolysis; Final product structure (linear vs. cyclic) is condition-dependent

Analytical Characterization Techniques for 2 Carbomethoxy Ethylmethyldichlorosilane and Its Derivatives

Spectroscopic Analysis

Spectroscopy is a cornerstone in the structural analysis of 2-(Carbomethoxy)ethylmethyldichlorosilane, offering a non-destructive means to probe its atomic and molecular composition. Infrared and nuclear magnetic resonance spectroscopy are particularly crucial for this purpose.

Infrared (IR) spectroscopy is an essential technique for identifying the key functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds. The IR spectrum of this compound is characterized by several distinct absorption bands that confirm its structure.

The most prominent feature is the strong absorption band arising from the carbonyl (C=O) stretch of the ester group, which is typically observed in the range of 1750–1735 cm⁻¹. pressbooks.pubucla.edu The presence of the carbomethoxy group is further confirmed by C-O stretching vibrations, which typically appear as strong bands in the 1320-1210 cm⁻¹ region. libretexts.org

Vibrations associated with the silicon-chlorine (Si-Cl) bonds are also a key diagnostic feature. For dichlorosilanes, these stretching modes give rise to bands in the 400–650 cm⁻¹ region of the spectrum. aip.orgaip.org Specifically, the symmetrical Si-Cl stretching motion often appears around 458 cm⁻¹. aip.org

Additionally, the spectrum will display absorptions corresponding to the C-H bonds of the methyl and ethyl groups. Alkyl C-H stretching vibrations are consistently found in the 2950–2850 cm⁻¹ range. ucla.edu Bending vibrations for the methyl group attached to silicon and the ethyl chain can also be identified. aip.org The Si-C stretching vibrations are typically observed around 12 microns (approximately 833 cm⁻¹). aip.orgaip.org

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
C=O (Ester)Stretch1750 - 1735Strong
C-O (Ester)Stretch1320 - 1210Strong
C-H (Alkyl)Stretch2950 - 2850Medium to Strong
Si-ClStretch400 - 650Medium to Strong
Si-CStretch~833Medium

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the atomic connectivity and electronic environment within the molecule. For organosilanes, a combination of ¹³C and ²⁹Si NMR is particularly powerful.

¹³C NMR spectroscopy is used to characterize the carbon framework of the 2-(carbomethoxy)ethyl and methyl groups. The chemical shift of each carbon atom is influenced by its local electronic environment, allowing for the unambiguous assignment of each carbon in the structure.

By analogy with methyl propionate, the carbonyl carbon of the ester group is expected to have the highest chemical shift, typically around 174-175 ppm. vaia.comdocbrown.info The methoxy (B1213986) carbon (-OCH₃) is expected to resonate at approximately 51-52 ppm. vaia.com The carbons of the ethyl chain attached to the silicon atom will have distinct chemical shifts. The methylene (B1212753) carbon adjacent to the carbonyl group (-CH₂-C=O) is anticipated to appear around 27-28 ppm, while the methylene carbon directly bonded to the silicon atom (Si-CH₂-) will be further upfield. The methyl carbon directly attached to the silicon atom (Si-CH₃) will also have a characteristic chemical shift, generally in the upfield region of the spectrum. vaia.comdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O174 - 175
-OCH₃51 - 52
-CH₂ -C=O27 - 28
Si-CH₂ -10 - 20
Si-CH₃0 - 10

²⁹Si NMR spectroscopy is a highly specific technique for analyzing the silicon center of the molecule. The chemical shift of the silicon-29 (B1244352) nucleus is very sensitive to the nature of the substituents attached to it. huji.ac.il The wide chemical shift range of ²⁹Si NMR provides detailed information about the electronic environment around the silicon atom. huji.ac.il

For this compound, the silicon atom is bonded to one methyl group, one 2-(carbomethoxy)ethyl group, and two chlorine atoms. The presence of two electronegative chlorine atoms will cause a significant downfield shift compared to tetramethylsilane (B1202638) (TMS), which is the standard reference at 0 ppm. Based on data for related chlorosilanes, the chemical shift for dichloromethylsilane (B8780727) is in the positive ppm range. spectrabase.com The replacement of a hydrogen atom with the 2-(carbomethoxy)ethyl group is expected to further influence this shift. Therefore, the ²⁹Si chemical shift for this compound is anticipated to be in the range of +10 to +40 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Detection

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reactants, byproducts, or derivatives.

Gas chromatography (GC) is a powerful method for the separation and analysis of volatile compounds like chlorosilanes. nih.gov Due to the reactive nature of the Si-Cl bonds, which are sensitive to moisture, special precautions are necessary for the successful GC analysis of these compounds. researchgate.net

A typical GC system for analyzing chlorosilanes would employ a non-polar or semi-polar capillary column, such as one with a trifluoropropylmethyl polysiloxane stationary phase (e.g., RTX-200) or a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5MS). researchgate.netdiva-portal.org An inert carrier gas, such as helium or argon, is used as the mobile phase. wasson-ece.com The separation is achieved based on the different boiling points and polarities of the components in the sample. A thermal conductivity detector (TCD) or a mass spectrometer (MS) can be used for detection. wasson-ece.com An MS detector offers the advantage of providing structural information for peak identification. dss.go.th Given the compound's structure, a temperature-programmed analysis would be suitable, starting at a lower temperature and ramping up to ensure the elution of all components. diva-portal.org

Table 3: General Gas Chromatography (GC) Conditions for Chlorosilane Analysis

ParameterCondition
ColumnNon-polar or semi-polar capillary (e.g., DB-5MS, RTX-200)
Carrier GasHelium or Argon
Injection ModeSplit/Splitless
DetectorThermal Conductivity Detector (TCD) or Mass Spectrometry (MS)
Temperature ProgramGradient from low to high temperature

Liquid Chromatography (LC)

Liquid Chromatography (LC) is a fundamental separation technique used to analyze the components of a mixture. nih.gov In the context of silane (B1218182) derivatives, LC, particularly when coupled with mass spectrometry (LC-MS), can be a powerful tool for identifying and quantifying reaction byproducts or degradation products, such as siloxanes. diva-portal.org The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

However, the direct analysis of highly reactive chlorosilanes like this compound by LC presents significant challenges. These compounds are susceptible to hydrolysis and can react with common protic solvents (like water or methanol) used in mobile phases. diva-portal.org This reactivity can lead to the degradation of the analyte on the column and complicate the analysis.

For this reason, LC is more aptly applied to the more stable derivatives, such as the corresponding siloxanes formed after hydrolysis and condensation. diva-portal.org For these analyses, reversed-phase columns (e.g., C18) are commonly used. ecu.edu.au

Table 1: Illustrative LC-MS Conditions for Silane Derivatives (e.g., Siloxanes)

Parameter Condition Purpose
Column Xbridge C18 Reversed-phase separation based on hydrophobicity. ecu.edu.au
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Creates a gradient to elute compounds of varying polarity. ecu.edu.au
Gradient Linear gradient from low to high organic content (B) Ensures separation of a wide range of analytes. ecu.edu.au

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification and quantification of eluting compounds. nih.gov |

It was concluded in one study that a method using LC would not be suitable for the two target fluorinated silanes as they were too reactive with the mobile phase; however, LC could be a good choice for the siloxane products formed from their hydrolysis and condensation. diva-portal.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that combines advantages from both gas and liquid chromatography. teledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. youtube.com SFC is particularly well-suited for the analysis of polymers and thermally labile or high-molecular-weight compounds like organosiloxanes (silicones), where gas chromatography might not be applicable. selerity.com

The physical properties of supercritical fluids—liquid-like densities and gas-like viscosities and diffusivities—allow for rapid and efficient separations at lower temperatures. selerity.com A key advantage of SFC is its compatibility with a wide range of detectors, including the Flame Ionization Detector (FID), which is highly beneficial for polymers that may lack a UV chromophore. selerity.com For these reasons, SFC is often the method of choice for analyzing polysiloxanes. selerity.com The polarity of the mobile phase can be adjusted by adding modifiers like methanol (B129727) or ethanol, enabling the analysis of a broader range of compounds. youtube.com

Table 2: Typical SFC Operating Parameters for Siloxane Analysis

Parameter Condition Rationale
Mobile Phase Supercritical CO₂ with an organic modifier (e.g., methanol) CO₂ is a non-polar, non-toxic solvent; the modifier adjusts polarity for better separation. youtube.com
Stationary Phase Silica (B1680970) gel or other packed columns Provides the surface for differential partitioning of analytes. teledynelabs.com
Temperature Above 31.1 °C (for CO₂) Maintains the mobile phase in a supercritical state. youtube.com
Pressure Above 7.78 MPa (for CO₂) Maintains the mobile phase in a supercritical state. youtube.com

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers universal detection for organic compounds; MS provides structural information. selerity.com |

Gel Permeation Chromatography (GPC) coupled with Fourier Transform Infrared Spectroscopy (FTIR)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used primarily to determine the molecular weight distribution of polymers. azom.com When GPC is coupled with Fourier Transform Infrared Spectroscopy (FTIR), it becomes a powerful hyphenated technique (GPC-FTIR) that provides simultaneous information on both the molecular size and the chemical composition of the polymer. spectroscopyonline.com

This is particularly valuable for characterizing copolymers derived from this compound. As the GPC separates the polymer molecules based on their hydrodynamic volume (size), the eluent passes through an FTIR detector. spectroscopyonline.com The FTIR spectrometer acquires a series of infrared spectra over time, creating a dataset that maps the chemical structure across the entire molecular weight distribution. spectra-analysis.com This allows for the characterization of compositional changes as a function of molecular weight. spectroscopyonline.com

Table 3: Information Derived from GPC-FTIR Analysis of Silane-based Polymers

Technique Data Provided Significance
GPC Molecular Weight Averages (Mn, Mw)Polydispersity Index (PDI) Determines the size distribution and uniformity of the polymer chains. azom.comrsc.org
FTIR Chemical CompositionFunctional Group Distribution Identifies specific chemical bonds (e.g., Si-O-Si, C=O) and determines how their concentration varies with polymer chain length. spectroscopyonline.comspectra-analysis.com

| GPC-FTIR (Combined) | Compositional heterogeneity across the molecular weight distribution | Reveals if different-sized polymer chains have different chemical compositions (e.g., comonomer incorporation). spectroscopyonline.com |

Microscopy Techniques

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. wiley.com It is widely used to investigate the morphology of surfaces modified with silane coupling agents. scielo.broup.com When a substrate is treated with this compound or its derivatives, AFM can be used to visualize the resulting film's quality, homogeneity, and nanoscale features. researchgate.net

AFM analysis can reveal whether the silane has formed a smooth, uniform monolayer or if it has polymerized into islands and aggregates. wiley.com Quantitative data on surface roughness (e.g., root-mean-square roughness) can be extracted from AFM images, providing a measure of the surface's texture before and after silanization. wiley.comresearchgate.net This information is critical for applications where surface properties, such as adhesion and wettability, are paramount. scielo.br

Table 4: Representative AFM Findings on Silanized Surfaces

Observation Interpretation Reference
Formation of flat layers with islands Indicates polymerization of silane molecules on top of a self-assembled monolayer. wiley.com
Homogeneous surface roughness Suggests a uniform and well-formed silane coating without large domains. researchgate.net
Increased root-mean-square (RMS) roughness Quantifies the change in surface texture after silane deposition. researchgate.net

| Adhesion force curves | Measures the interaction between the AFM tip and the silanized surface, providing insight into interfacial properties. | scielo.brwashington.edu |

Elemental and Compositional Analysis

Elemental Dispersive X-ray Analysis (EDAX)

Elemental Dispersive X-ray Analysis (EDAX), also known as Energy-Dispersive X-ray Spectroscopy (EDS), is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically integrated with electron microscopy platforms, such as Scanning Electron Microscopy (SEM). intertek.com EDAX works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam of the microscope. wikipedia.org Because each element has a unique atomic structure, the energy of the emitted X-rays is characteristic of that element, allowing for its identification. wikipedia.org

For materials or surfaces modified with this compound, EDAX can confirm the presence of key elements such as silicon (Si), oxygen (O), carbon (C), and chlorine (Cl). The technique can be used to perform:

Qualitative Analysis : Identifying the elements present in the sample. nih.gov

Quantitative Analysis : Determining the relative abundance of each element. intertek.com

Elemental Mapping : Visualizing the spatial distribution of elements across the surface of the sample, which is useful for assessing the uniformity of a silane coating. intertek.comrsc.org

Table 5: Expected Elemental Signatures in EDAX Analysis

Element Expected Origin
Silicon (Si) From the silane backbone. edax.com
Oxygen (O) From the carbomethoxy group and from hydrolysis (Si-OH, Si-O-Si).
Carbon (C) From the methyl and ethyl groups, and the carbomethoxy functional group.

| Chlorine (Cl) | From unreacted Si-Cl groups or residual starting material. |

EDAX is a non-destructive technique that provides rapid chemical characterization, making it an invaluable tool for confirming the successful application and elemental composition of silane-based treatments. intertek.com

Functional Group Analysis

Information regarding the specific wavenumbers from Fourier-transform infrared spectroscopy (FTIR) or chemical shifts from nuclear magnetic resonance (NMR) spectroscopy for this compound is not available in the reviewed literature. Such data would be essential for the definitive identification of its functional groups, including the ester (C=O, C-O), the silicon-chlorine (Si-Cl), and the silicon-methyl (Si-CH3) bonds.

Thermal Analysis

Specific data from thermal gravimetric analysis (TGA) detailing the decomposition temperatures and thermal stability of this compound could not be found in the available research. TGA would provide crucial information on the compound's stability under heating and the temperatures at which it begins to degrade.

Theoretical and Computational Studies on Functionalized Organosilanes

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of molecules like 2-(Carbomethoxy)ethylmethyldichlorosilane. These calculations provide detailed information about the molecule's three-dimensional geometry, electronic structure, and intrinsic reactivity.

Molecular Geometry: DFT calculations can predict the equilibrium geometry of the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, the geometry is dictated by the tetrahedral arrangement around the silicon atom and the conformational flexibility of the (carbomethoxy)ethyl group. The accuracy of these predictions is often comparable to experimental data obtained from techniques like electron diffraction.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. numberanalytics.compsgcas.ac.in This allows for the assignment of spectral features to specific molecular motions, aiding in the structural characterization of the compound. ethz.chdntb.gov.ua For instance, characteristic frequencies for Si-Cl, C=O, and C-O stretching vibrations can be precisely calculated.

Reactivity Indices: Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices. nih.govnih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. ias.ac.innih.govsemanticscholar.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Other descriptors such as chemical potential, global hardness, and electrophilicity can also be calculated to predict how the molecule will interact with other chemical species. researchgate.net For this compound, the dichlorosilyl group is expected to be the primary site for nucleophilic attack due to the high electrophilicity of the silicon atom.

Table 1: Representative Quantum Chemical Data for Functionalized Dichlorosilanes

ParameterTypical Calculated Value RangeSignificance
Si-Cl Bond Length (Å)2.05 - 2.08Influences the reactivity of the Si-Cl bond towards hydrolysis.
Cl-Si-Cl Bond Angle (°)107 - 110Reflects the tetrahedral geometry around the silicon atom.
C=O Bond Length (Å)1.20 - 1.22Characteristic of the carbonyl group in the ester functionality.
HOMO Energy (eV)-8.0 to -10.0Relates to the molecule's ability to donate electrons.
LUMO Energy (eV)-0.5 to -2.0Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)6.0 - 9.5Indicator of chemical reactivity; smaller gap implies higher reactivity.
Dipole Moment (Debye)2.0 - 4.0Influences intermolecular interactions and solubility.

Note: The values presented in this table are representative and are based on DFT calculations for analogous functionalized organosilanes. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations of Surface Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into dynamic processes such as the interaction of organosilanes with surfaces. researchwithrutgers.comacs.org These simulations are particularly relevant for understanding how this compound might function as a surface modifying agent or coupling agent.

Adsorption on Surfaces: MD simulations can model the adsorption of this compound onto various substrates, such as silica (B1680970) or metal oxides. researchgate.netresearchgate.net By employing appropriate force fields, which describe the interactions between atoms, it is possible to simulate the trajectory of the molecule as it approaches and interacts with the surface. Reactive force fields, such as ReaxFF, can even model the chemical reactions that occur at the interface, such as the formation of covalent bonds between the silane (B1218182) and surface hydroxyl groups. acs.orgescholarship.org

Interaction Energies: A key output of MD simulations is the calculation of interaction energies, which quantify the strength of the adsorption. researchgate.net These energies can be decomposed into contributions from van der Waals forces, electrostatic interactions, and covalent bonding. For this compound, the interaction with a hydroxylated surface would involve hydrogen bonding between the carbonyl group and surface hydroxyls, as well as the eventual covalent bond formation through the reaction of the Si-Cl groups.

Orientation and Conformation: MD simulations also provide information on the preferred orientation and conformation of the adsorbed molecule on the surface. This is crucial for understanding how the functional groups are presented at the interface, which in turn affects the surface properties. The carbomethoxyethyl group of the molecule may adopt specific conformations to optimize its interaction with the surface or with neighboring molecules in a self-assembled monolayer.

Table 2: Representative Adsorption Energies from MD Simulations for Functionalized Silanes on Hydroxylated Surfaces

Silane Functional GroupSubstrateTypical Adsorption Energy Range (kcal/mol)Primary Interaction Type(s)
AlkylSilica-15 to -25Van der Waals, Physisorption
AminoSilica-25 to -40Hydrogen Bonding, Physisorption
EpoxyMetal Oxide-20 to -35Dipole-Dipole, Physisorption
Dichlorosilyl (post-reaction)Silica-80 to -120Covalent Si-O-Surface Bonds, Chemisorption

Note: The values in this table are illustrative and based on simulations of various functionalized organosilanes. The actual adsorption energy for this compound would depend on the specific surface and environmental conditions.

Computational Modeling of Polymerization Mechanisms

Computational methods are invaluable for elucidating the complex mechanisms of organosilane polymerization, which typically involves hydrolysis and condensation reactions. acs.org For this compound, these models can predict the reaction pathways and kinetics that lead to the formation of polysiloxanes.

Hydrolysis: The first step in the polymerization of dichlorosilanes is the hydrolysis of the Si-Cl bonds to form silanol (B1196071) (Si-OH) groups. Computational studies, often using DFT, can model the reaction pathway of hydrolysis, including the transition state structures and activation energies. nih.govescholarship.orgnih.govresearchgate.net The presence of water molecules and the catalytic effect of acids or bases can be explicitly included in these models. The ester group in this compound could potentially influence the hydrolysis rate through electronic effects.

Condensation: Following hydrolysis, the silanol intermediates undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the growth of oligomers and polymers. nih.gov Reactive MD simulations can be employed to model the dynamic process of condensation in solution, tracking the formation of different sized oligomers and cyclic species over time. These simulations can provide insights into how factors like monomer concentration and solvent affect the structure of the resulting polymer.

Reaction Kinetics: By calculating the activation barriers for the elementary steps of hydrolysis and condensation, computational models can provide estimates of the reaction rates. researchgate.net This information is crucial for controlling the polymerization process to achieve a desired polymer structure and molecular weight distribution. For difunctional monomers like this compound, the modeling can help understand the balance between linear chain growth and the formation of cyclic oligomers.

Table 3: Key Steps in the Computational Modeling of Dichlorosilane (B8785471) Polymerization

Polymerization StepComputational Method(s)Key Information ObtainedInfluencing Factors Investigated
Hydrolysis DFT, Ab initio MDReaction pathways, transition states, activation energies.Water concentration, pH, solvent effects, substituent effects.
Condensation Reactive MD, DFTOligomer and polymer growth, formation of cyclic vs. linear species.Monomer concentration, temperature, solvent polarity.
Chain Growth Kinetic Monte CarloMolecular weight distribution, polymer architecture.Relative rates of hydrolysis and condensation, reaction time.

Structure-Property Relationships Derived from Theoretical Studies

A major goal of theoretical and computational studies is to establish clear relationships between the molecular structure of a monomer and the macroscopic properties of the resulting polymer. scribd.comnih.govnih.govdiva-portal.orgmostwiedzy.pl For polymers derived from this compound, these studies can predict key material properties.

Polymer Chain Conformation: Molecular dynamics simulations can be used to predict the conformational preferences of polysiloxane chains. nih.gov The presence of the carbomethoxyethyl side group will influence the chain flexibility, packing, and intermolecular interactions. These factors, in turn, determine properties such as the glass transition temperature and mechanical strength of the polymer.

Predicting Macroscopic Properties: By simulating the behavior of ensembles of polymer chains, it is possible to predict macroscopic properties such as density, thermal expansion, and mechanical moduli. dtic.mildtic.mil These predictions can be used to screen potential applications for the polymer without the need for extensive experimental synthesis and characterization.

Influence of the Functional Group: The carbomethoxyethyl group is expected to impart specific properties to the polysiloxane. The ester functionality can participate in hydrogen bonding, which could lead to increased intermolecular adhesion and potentially higher thermal stability compared to non-functionalized polysiloxanes. Computational models can quantify the strength of these interactions and their effect on the material's properties.

Table 4: Predicted Structure-Property Relationships for Polysiloxanes Derived from Functionalized Dichlorosilanes

Monomer Structural FeaturePredicted Effect on Polymer PropertyRationale
Methyl Side Group - Lower glass transition temperature- Good thermal stability- Small size allows for chain flexibility.- Stable Si-C bond.
Carbomethoxyethyl Side Group - Higher glass transition temperature- Increased surface energy- Potential for improved adhesion- Bulkier group restricts chain motion.- Polar ester group increases surface polarity.- Hydrogen bonding capability.
Linear Polymer Architecture - Thermoplastic behavior- Good flexibility- Chains can slide past each other.- Low degree of cross-linking.
Cross-linked Network - Thermoset behavior- Increased stiffness and solvent resistance- Covalent bonds between chains restrict motion.- Formation of a three-dimensional network.

Note: These relationships are general trends observed in polysiloxanes and are expected to be applicable to polymers derived from this compound.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The primary route to synthesizing 2-(Carbomethoxy)ethylmethyldichlorosilane is through the hydrosilylation of methyl acrylate (B77674) with methyldichlorosilane (B44661). Future research in this area is centered on optimizing this process for greater efficiency and selectivity. Key areas of investigation include the development of novel catalyst systems that can operate under milder conditions, reduce reaction times, and minimize the formation of byproducts. While platinum-based catalysts are commonly used, research into more abundant and less expensive transition metals is an active area of exploration. gelest.com Furthermore, achieving high regioselectivity to favor the desired β-adduct is crucial for maximizing the yield of this compound.

Catalyst SystemReaction ConditionsSelectivityPotential for Improvement
Platinum ComplexesMild to moderate temperature and pressureHigh for β-isomerCost reduction, catalyst recovery and reuse
Other Transition MetalsVariedUnder investigationLower cost, novel reactivity
PhotocatalysisAmbient temperature, UV/Visible lightPotentially highEnergy efficiency, green synthesis

Exploration of Advanced Catalytic Applications

The unique structure of this compound, featuring both a reactive dichlorosilyl group and a carbomethoxy functional group, makes it a candidate for advanced catalytic applications. After immobilization on a solid support, such as silica (B1680970) or a polymer resin, the functional groups can be tailored to create novel heterogeneous catalysts. zmsilane.com The ester group could be modified to introduce various catalytic moieties, while the silane (B1218182) portion provides a robust anchor to the support. zmsilane.com Future research will likely focus on designing catalysts for specific organic transformations, such as esterifications, transesterifications, and carbon-carbon bond-forming reactions. The ability to easily separate and recycle these solid-supported catalysts would offer significant advantages in terms of process sustainability and cost-effectiveness. gelest.com

Integration into Smart Materials and Responsive Systems

Organosilanes are increasingly being integrated into the development of "smart" materials that can respond to external stimuli such as light, pH, or temperature. nih.govmdpi.com The functional groups present in this compound provide handles for incorporating this molecule into larger polymer networks or onto surfaces to impart responsive properties. nih.gov For instance, the ester group could be hydrolyzed under acidic or basic conditions, leading to a change in the material's polarity or solubility. This could be exploited in applications such as controlled-release drug delivery systems or sensors. nih.govresearchgate.netacs.org Additionally, the dichlorosilyl group can be used to crosslink polymers, creating materials with tunable mechanical properties that could find use in self-healing coatings or hydrogels. mdpi.comnih.govnih.gov

StimulusPotential ApplicationResponsive Mechanism
pHDrug Delivery, SensorsHydrolysis of the carbomethoxy group
TemperatureSmart Coatings, ActuatorsChange in polymer conformation
LightPhoto-responsive MaterialsIncorporation of photo-sensitive moieties

Nanotechnology Applications of Functionalized Organosilanes

In the field of nanotechnology, functionalized organosilanes are crucial for modifying the surfaces of nanoparticles to achieve desired properties and functionalities. hskbrchemical.comconicet.gov.arresearchgate.net this compound can be used to create a stable, covalent coating on various nanoparticles, such as silica, titania, or gold. nih.govscience.gov The carbomethoxy group at the terminus of the silane chain can then be further functionalized, for example, by attaching biomolecules for targeted drug delivery or imaging agents for diagnostics. nih.gov Research is also exploring the use of such functionalized nanoparticles in nanocomposites, where they can improve the mechanical, thermal, or optical properties of the host material. gelest.com The ability to tailor the surface chemistry of nanoparticles with molecules like this compound is a key enabler for the development of advanced nanomaterials. conicet.gov.ar

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(Carbomethoxy)ethylmethyldichlorosilane, and what purity benchmarks are critical for research applications?

  • Methodology : The synthesis typically involves reacting methylmethoxyethyl alcohol with methyldichlorosilane under anhydrous conditions, using catalysts like triethylamine. Post-synthesis purification via fractional distillation under inert gas (e.g., nitrogen) is critical. Purity (>98%) should be verified using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Impurities like unreacted silanol or residual solvents must be minimized to avoid side reactions in downstream applications .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the carbomethoxy group (δ ~3.6-3.8 ppm for methoxy protons) and silane backbone.
  • ²⁹Si NMR : Detect silicon environments (e.g., δ −10 to −20 ppm for dichlorosilane groups).
  • FTIR : Identify Si-Cl stretches (~480-520 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or GC-MS for fragmentation patterns).
    Cross-referencing with databases like HSDB or PubChem ensures accuracy .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Methodology :

  • Use inert-atmosphere gloveboxes or fume hoods to prevent hydrolysis with ambient moisture.
  • Employ PPE (nitrile gloves, goggles, lab coats) and avoid contact with water-reactive materials.
  • Spills should be neutralized with sodium bicarbonate or sand, followed by disposal as hazardous waste.
  • Consult Safety Data Sheets (SDS) for first-aid measures, including eye irrigation and respiratory protection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrolysis rates of this compound under varying humidity conditions?

  • Methodology :

  • Conduct controlled hydrolysis experiments in humidity chambers (e.g., 30–90% RH) with real-time monitoring via FTIR or Raman spectroscopy.
  • Compare kinetic data (e.g., Arrhenius plots) to identify RH thresholds for rapid hydrolysis.
  • Analyze byproducts (e.g., siloxane oligomers) using LC-MS or GPC to differentiate between surface vs. bulk reactions.
  • Reference standardized environmental testing protocols from OECD or IARC to ensure reproducibility .

Q. What methodological considerations are essential when designing experiments to study the crosslinking efficiency of this compound in polymer matrices?

  • Methodology :

  • Optimize catalyst selection (e.g., platinum vs. tin-based catalysts) and solvent polarity (e.g., toluene vs. THF) to balance reactivity and solubility.
  • Use rheometry or dynamic mechanical analysis (DMA) to measure crosslink density.
  • Employ thermogravimetric analysis (TGA) to assess thermal stability post-crosslinking.
  • Validate results against control systems (e.g., unmodified silanes) to isolate the carbomethoxy group’s role .

Q. How should researchers approach data interpretation when observing unexpected byproduct formation during the synthesis of this compound?

  • Methodology :

  • Perform LC-MS or GC-MS to identify byproducts (e.g., cyclic siloxanes or ester derivatives).
  • Use computational tools (e.g., DFT calculations) to model reaction pathways and identify thermodynamic vs. kinetic products.
  • Replicate experiments under varying stoichiometries or temperatures to isolate contributing factors.
  • Apply triangulation (multiple analytical methods) and peer validation to ensure robustness, as recommended in qualitative research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.